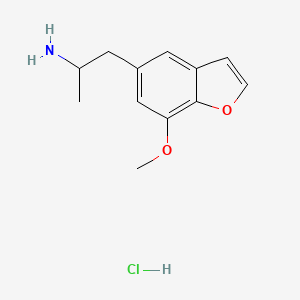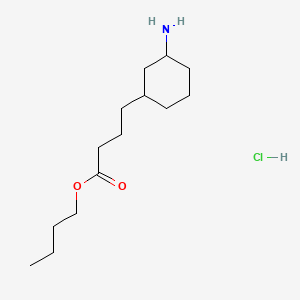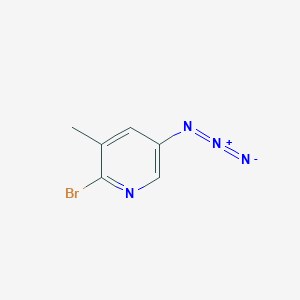
5-Azido-2-bromo-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-2-bromo-3-methylpyridine: is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) at the 5th position, a bromine atom at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-3-methylpyridine typically involves a multi-step process:
Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 2nd position.
Azidation: The brominated intermediate is then subjected to azidation using sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 5-Azido-2-bromo-3-methylpyridine can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-amino-2-bromo-3-methylpyridine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: 5-Azido-2-bromo-3-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Azido-2-bromo-3-methylpyridine depends on the specific chemical reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkyne groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
5-Azido-2-chloro-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-Azido-2-fluoro-3-methylpyridine: Similar structure but with a fluorine atom instead of bromine.
5-Azido-2-iodo-3-methylpyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-Azido-2-bromo-3-methylpyridine can influence its reactivity and the types of reactions it undergoes. Bromine is a good leaving group, making this compound particularly useful in nucleophilic substitution reactions. Additionally, the combination of the azido and bromine groups provides versatility in synthetic applications.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-azido-2-bromo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
InChI Key |
ZNOLRMLLPKYFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
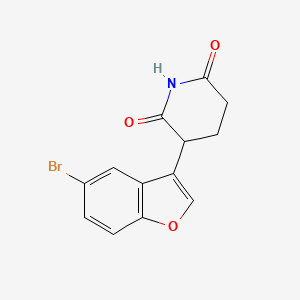
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
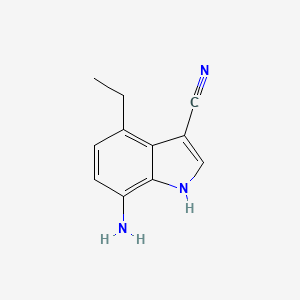
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
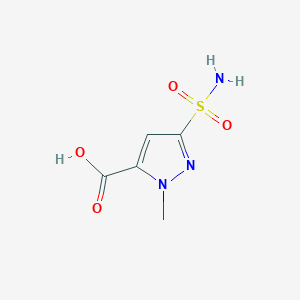
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)
